Spectroscopic Analysis of C25H19BrN4O3: An In-depth Technical Guide
Spectroscopic Analysis of C25H19BrN4O3: An In-depth Technical Guide
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The compound C25H19BrN4O3, a complex heterocyclic molecule, represents a potential candidate for pharmacological investigation. Its molecular formula suggests a structure rich in aromatic and heteroaromatic systems, with the presence of bromine, nitrogen, and oxygen atoms indicating a likelihood of diverse chemical reactivity and biological activity. A thorough spectroscopic analysis is paramount to confirm its molecular structure, assess its purity, and provide the foundational data necessary for further development. This guide provides a comprehensive overview of the standard spectroscopic methodologies for the characterization of such a compound, aimed at researchers, scientists, and professionals in the field of drug development.
Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For C25H19BrN4O3, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The presence of a bromine atom is expected to produce a characteristic isotopic pattern in the mass spectrum.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Instrumentation : A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source is utilized.
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Sample Preparation : The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 10 µg/mL with the mobile phase.
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Mobile Phase : A mixture of 50:50 acetonitrile:water with 0.1% formic acid is used to facilitate protonation.
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Ionization Mode : Positive ion mode is selected to generate the [M+H]+ ion.
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Mass Analysis : The instrument is calibrated using a standard calibrant solution. Data is acquired over a mass range of m/z 100-1000.
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Data Analysis : The resulting spectrum is analyzed to identify the monoisotopic mass and the isotopic pattern of the molecular ion.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Description |
| [M]+ | 514.0695 | 514.0693 | Molecular ion containing 79Br |
| [M+2]+ | 516.0674 | 516.0671 | Molecular ion containing 81Br |
| [M+H]+ | 515.0773 | 515.0771 | Protonated molecular ion containing 79Br |
| [M+H+2]+ | 517.0752 | 517.0749 | Protonated molecular ion containing 81Br |
Note: The near 1:1 ratio of the [M]+ and [M+2]+ peaks is a distinctive indicator of the presence of a single bromine atom.[1][2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of C25H19BrN4O3 is expected to show characteristic absorption bands for its aromatic rings, nitro group, and other functional moieties.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition : The spectrum is recorded over the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
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Data Analysis : The absorption bands in the spectrum are correlated with known vibrational frequencies of functional groups.
Data Presentation: Expected Infrared Absorption Bands
| Wavenumber (cm-1) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1550-1475 | Strong | Asymmetric NO2 stretch[3][4][5] |
| 1360-1290 | Strong | Symmetric NO2 stretch[3][4][5] |
| 1300-1000 | Medium | C-N stretching vibrations |
| 800-600 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
| 600-500 | Medium | C-Br stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of C25H19BrN4O3.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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Instrumentation : A 500 MHz NMR spectrometer is used.
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Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, such as DMSO-d6 or CDCl3. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
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Data Acquisition :
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¹H NMR : A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 s, and 16 scans.
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¹³C NMR : A proton-decoupled carbon spectrum is acquired. Key parameters include a spectral width of 220 ppm, a relaxation delay of 5 s, and 1024 scans.
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Data Analysis : The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) are analyzed to determine the number and types of protons and carbons and their connectivity.
Data Presentation: Hypothetical ¹H NMR Data (in DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.50-7.20 | m | 18H | - | Aromatic Protons |
| 4.50 | s | 1H | - | CH |
Data Presentation: Hypothetical ¹³C NMR Data (in DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment |
| 160-110 | Aromatic Carbons |
| 60 | Aliphatic Carbon |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores.
Experimental Protocol: UV-Visible Spectroscopy
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Instrumentation : A dual-beam UV-Visible spectrophotometer is used.
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Sample Preparation : A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mg/mL. This is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
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Data Acquisition : The spectrum is scanned over a wavelength range of 200-800 nm. A blank cuvette containing the solvent is used as a reference.
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Data Analysis : The wavelength of maximum absorbance (λmax) is determined.
Data Presentation: Expected UV-Visible Absorption Data
| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| 280 | 25,000 | π → π |
| 350 | 12,000 | n → π |
Note: The high molar absorptivity values are indicative of an extended conjugated system within the molecule.[6]
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
